molecular formula C25H25ClN4O2S B2931338 N-(2-chlorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1115458-11-1

N-(2-chlorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2931338
CAS RN: 1115458-11-1
M. Wt: 481.01
InChI Key: PVHLVESVADGELU-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H25ClN4O2S and its molecular weight is 481.01. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : A study by Nunna et al. (2014) details the synthesis of compounds with a similar chemical structure, focusing on their preparation through hydrolysis and subsequent reactions to yield Schiff bases. These bases are then reacted with maleic anhydride and succinic anhydride to produce 2H-pyrrole-2-ones and 2-pyrrolidinones, respectively. The process demonstrates a method for creating compounds with potential antimicrobial activities, showcasing the compound's relevance in developing new antimicrobial agents (Nunna et al., 2014).

Crystal Structures : The work by Subasri et al. (2016) on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides provides insight into the compound's molecular conformation. The study shows how the pyrimidine ring's inclination to the benzene ring affects the compound's structure, highlighting the significance of understanding these compounds' crystallographic aspects to exploit their potential in scientific research (Subasri et al., 2016).

Biological Activities

Antimicrobial Activity : The antimicrobial properties of synthesized compounds, as discussed by Bondock et al. (2008), underscore the potential application of these compounds in battling bacterial and fungal infections. This study elaborates on the preparation of new heterocycles incorporating the antipyrine moiety, demonstrating their efficacy as antimicrobial agents through various synthetic pathways (Bondock et al., 2008).

Antifolate and Antitumor Agents : Gangjee et al. (2005) synthesized compounds as dual inhibitors of dihydrofolate reductase and thymidylate synthase, aiming at antitumor applications. Their work shows the compound's potential as a scaffold for developing antitumor agents, highlighting the importance of the pyrrolo[2,3-d]pyrimidine scaffold in creating potent inhibitors with therapeutic applications (Gangjee et al., 2005).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2S/c1-3-13-30-24(32)23-22(19(15-29(23)2)17-9-5-4-6-10-17)28-25(30)33-16-21(31)27-14-18-11-7-8-12-20(18)26/h4-12,15H,3,13-14,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHLVESVADGELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

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